
3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide: is a chemical compound that belongs to the class of nicotinohydrazides It is characterized by the presence of a methylsulfonyl group attached to the nicotinohydrazide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide typically involves the reaction of nicotinic acid hydrazide with methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions generally include:
- Solvent: Anhydrous dichloromethane or ethanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The nicotinohydrazide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives
Reduction: Amines
Substitution: Substituted nicotinohydrazides
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents. Its ability to interact with biological macromolecules makes it a valuable tool in medicinal chemistry.
Medicine: In medicinal chemistry, this compound derivatives have been explored for their therapeutic potential. They have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Molecular Targets and Pathways:
Enzymes: Inhibition of bacterial enzymes or metabolic enzymes in cancer cells.
Receptors: Modulation of receptor activity, affecting cellular signaling pathways.
DNA Interaction: Binding to DNA, leading to disruption of replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Nicotinic Acid Hydrazide: A precursor to 3-Pyridinecarboxylicacid,5-(methylsulfonyl)-,hydrazide, used in the synthesis of various hydrazide derivatives.
Methylsulfonyl Chloride: A reagent used in the synthesis of sulfonyl-containing compounds.
Indole-based Nicotinohydrazides: Compounds with similar biological activities, used in medicinal chemistry.
Uniqueness: this compound stands out due to its unique combination of the nicotinohydrazide core and the methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Eigenschaften
Molekularformel |
C7H9N3O3S |
---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
5-methylsulfonylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O3S/c1-14(12,13)6-2-5(3-9-4-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) |
InChI-Schlüssel |
ZMVCEJXFZSJPDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CN=CC(=C1)C(=O)NN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.